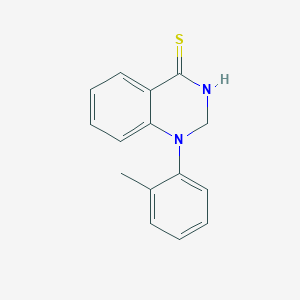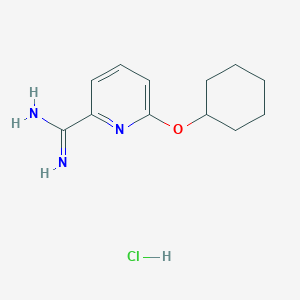
6-(Cyclohexyloxy)picolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohexyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol . It is known for its unique structure, which includes a cyclohexyloxy group attached to a picolinimidamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 6-(Cyclohexyloxy)picolinimidamide hydrochloride typically involves multiple steps, starting with the preparation of the picolinimidamide core. The cyclohexyloxy group is then introduced through a series of reactions. Industrial production methods often involve bulk custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
6-(Cyclohexyloxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-(Cyclohexyloxy)picolinimidamide hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-(Cyclohexyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexyloxy group enhances its binding affinity and specificity, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-(Cyclohexyloxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
6-(Cyclohexyloxy)picolinimidamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.
6-(Cyclohexyloxy)picolinamide: Has a different functional group, leading to variations in its chemical properties and applications.
6-(Cyclohexyloxy)picolinic acid: Contains a carboxylic acid group, which influences its acidity and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for a wide range of applications .
Properties
CAS No. |
1179361-74-0 |
|---|---|
Molecular Formula |
C12H18ClN3O |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
6-cyclohexyloxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c13-12(14)10-7-4-8-11(15-10)16-9-5-2-1-3-6-9;/h4,7-9H,1-3,5-6H2,(H3,13,14);1H |
InChI Key |
UNXNXXDMMQLAGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=N2)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


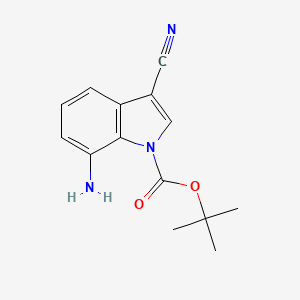
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)

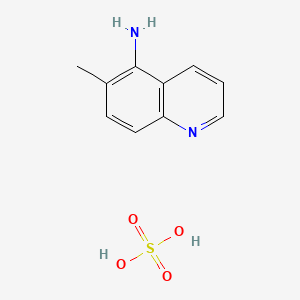
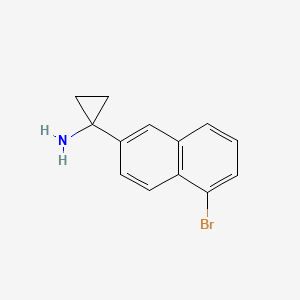
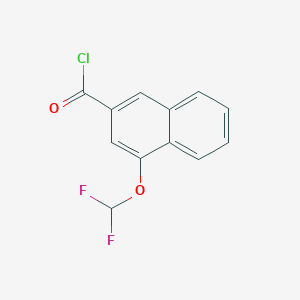
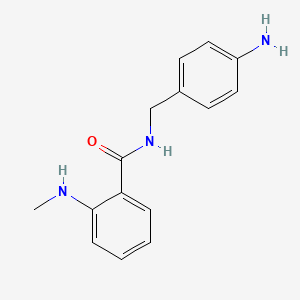
![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)


